(3-Hydroxypiperidin-1-yl)(5-iodothiophen-3-yl)methanone
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Overview
Description
(3-Hydroxypiperidin-1-yl)(5-iodothiophen-3-yl)methanone is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a thiophene ring substituted with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxypiperidin-1-yl)(5-iodothiophen-3-yl)methanone typically involves the reaction of 3-hydroxypiperidine with 5-iodothiophene-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxypiperidin-1-yl)(5-iodothiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The iodine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Sodium borohydride (NaBH4), methanol as solvent.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
(3-Hydroxypiperidin-1-yl)(5-iodothiophen-3-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (3-Hydroxypiperidin-1-yl)(5-iodothiophen-3-yl)methanone involves its interaction with specific molecular targets. The hydroxyl group and the iodine atom play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- (3-Hydroxypiperidin-1-yl)(phenyl)methanone
- (3-Hydroxypiperidin-1-yl)(4-methylphenyl)methanone
- (3-Hydroxypiperidin-1-yl)(3-phenoxyphenyl)methanone
Uniqueness
(3-Hydroxypiperidin-1-yl)(5-iodothiophen-3-yl)methanone is unique due to the presence of the iodine-substituted thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for developing new materials and studying specific biochemical interactions .
Properties
Molecular Formula |
C10H12INO2S |
---|---|
Molecular Weight |
337.18 g/mol |
IUPAC Name |
(3-hydroxypiperidin-1-yl)-(5-iodothiophen-3-yl)methanone |
InChI |
InChI=1S/C10H12INO2S/c11-9-4-7(6-15-9)10(14)12-3-1-2-8(13)5-12/h4,6,8,13H,1-3,5H2 |
InChI Key |
IKORWGXNMVPRGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC(=C2)I)O |
Origin of Product |
United States |
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